2-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
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Description
2-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C24H31N7O2 and its molecular weight is 449.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.25392326 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound “2-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one” is a complex molecule with a triazole nucleus . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Triazole compounds are known for their ability to formhydrogen bonds and dipole interactions with biological receptors , which could be a possible mode of action for this compound.
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar triazole derivatives . These studies could provide a basis for understanding the potential pharmacokinetic properties of this compound.
Result of Action
Given the wide range of biological activities exhibited by triazole compounds , it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Biological Activity
2-Cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one (CAS Number: 946230-56-4) is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a triazole-pyrimidine moiety and a piperazine linkage, which are known for their diverse biological activities.
The biological activity of this compound is largely attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing triazole and pyrimidine derivatives often exhibit inhibitory effects on key enzymes involved in cellular processes.
- Interaction with Receptors : The piperazine ring may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.
Biological Activity Overview
Research indicates that this compound has shown promise in various biological assays:
Anticancer Activity
Studies have demonstrated that derivatives of triazolo-pyrimidines possess significant anticancer properties. For instance:
- Cell Line Studies : The compound was evaluated against several cancer cell lines, showing IC50 values indicative of potent inhibitory effects on proliferation. For example, similar compounds have exhibited IC50 values ranging from 0.01 µM to 49.85 µM against different cancer types .
Antimicrobial Properties
The triazole moiety is known for its antimicrobial activity:
- Bacterial Inhibition : Compounds with similar structures have been reported to display antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds has been as low as 0.125 µg/mL against pathogens like Staphylococcus aureus and E. coli .
Research Findings and Case Studies
A review of literature reveals several studies focused on the biological activity of triazole derivatives:
Properties
IUPAC Name |
2-cyclohexyl-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N7O2/c1-2-33-20-10-8-19(9-11-20)31-24-22(27-28-31)23(25-17-26-24)30-14-12-29(13-15-30)21(32)16-18-6-4-3-5-7-18/h8-11,17-18H,2-7,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMFXWFWNAYOJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5CCCCC5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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